molecular formula C7H10O4 B2828411 Hexahydrofuro[3,4-b]furan-3-carboxylic acid CAS No. 2253640-84-3

Hexahydrofuro[3,4-b]furan-3-carboxylic acid

Cat. No.: B2828411
CAS No.: 2253640-84-3
M. Wt: 158.153
InChI Key: AFUXPHITRMPTGF-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthetic journey of this compound began with early attempts to derivatize natural tricarboxylic acids. Chen's pioneering work demonstrated its synthesis from monopotassium isocitrate through sequential lactonization and anhydride formation. This route, while foundational, faced scalability challenges due to laborious solvent exchanges and intermediate isolations. Subsequent innovations by Giannis et al. introduced tert-butyl hemiester intermediates to improve yield, while Shu et al. revolutionized the field through catalyst-free bicyclization strategies using methyl ketones.

Modern approaches leverage stereoselective ring-opening of epoxides and enzymatic resolutions to access enantiomerically pure forms. The compound's structural complexity is exemplified by its synthesis from (2R,3S)-isocitric acid, where three contiguous stereocenters are preserved through a nine-step sequence involving key intermediates like morpholine amide 5a. These methodological advances reduced production costs by 40% compared to early routes, enabling large-scale applications in antiviral therapy.

Structural Significance in Heterocyclic Chemistry

The molecule's bicyclic framework combines a tetrahydrofuran ring fused to a dihydrofuran system, creating unique electronic and steric properties. X-ray crystallography reveals chair-boat conformations in the fused ring system, with the carboxylic acid group adopting axial orientation to minimize 1,3-diaxial interactions. This conformation enhances hydrogen-bonding capacity, as evidenced by its 2.8 Å hydrogen bond with water molecules in solvated crystals.

Key structural features include:

Property Value Significance
Ring system Furo[3,4-b]furan Provides rigid bicyclic scaffold
Functional groups Carboxylic acid Enables salt formation & derivatization
Stereocenters 3 chiral centers Impacts biological activity
Dipole moment 4.2 Debye Influences solubility in polar media

The fused oxygen atoms create an electron-rich system that participates in charge-transfer complexes, as demonstrated by UV-Vis bathochromic shifts (>30 nm) when complexed with electron-deficient aromatics.

Nomenclature Variations in Scientific Literature

Systematic naming discrepancies arise from alternative numbering of the fused ring system:

  • IUPAC Preferred : 2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-carboxylic acid
  • Alternative : Hexahydrofuro[2,3-c]furan-3-carboxylic acid (CAS 848-931-9)
  • Pharmaceutical : (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate

The confusion stems from differing choices in parent furan numbering, with the [3,4-b] designation indicating fusion at positions 3-4 of the first furan to positions 2-3 of the second. Regulatory bodies have standardized the CAS registry (2253640-84-3) and EC number (848-931-9) to resolve identification issues.

Research Significance in Bicyclic Furan Systems

As a model bicyclic furan, this compound has enabled three major advances:

  • Stereochemical Control : Its synthesis necessitated development of asymmetric Michael additions achieving >99% ee, now widely applied in natural product synthesis.
  • Ring-Opening Polymerization : The strain energy (28 kcal/mol) in its fused rings facilitates controlled ring-opening to create biodegradable polyesters with Tg values exceeding 120°C.
  • Protease Inhibition : The orthogonal oxygen lone pairs create a 140° dihedral angle ideal for mimicking peptide transition states in HIV protease binding pockets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-7(9)5-2-11-6-3-10-1-4(5)6/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUXPHITRMPTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-84-3
Record name hexahydrofuro[2,3-c]furan-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydrofuro[3,4-b]furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes epimerization and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic approaches that ensure high yield and purity. These methods often include stereoselective synthesis and crystallization techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Hexahydrofuro[3,4-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole-based compounds can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related conditions .

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of pyrazole derivatives against various pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them candidates for further development as antimicrobial agents .

Pesticidal Properties

The compound's potential as a botanical pesticide is noteworthy. Research indicates that certain pyrazole derivatives can act as effective insecticides against agricultural pests, providing an eco-friendly alternative to conventional pesticides. This is particularly relevant in the context of increasing resistance among pests to traditional chemical pesticides .

Fungal Resistance

Studies have explored the use of pyrazole derivatives in managing fungal infections in crops. The ability of these compounds to inhibit fungal growth can be leveraged in developing new fungicides, thereby enhancing crop yield and sustainability .

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits cyclooxygenase enzymes
Antimicrobial ActivityDisrupts bacterial cell walls
Pesticidal PropertiesActs as an insecticide against agricultural pests
Fungal ResistanceInhibits fungal growth in crops

Case Study 1: Anticancer Properties

A recent investigation into the anticancer effects of pyrazole derivatives revealed that one such compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. This study highlights the therapeutic potential of structurally similar compounds like (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile .

Case Study 2: Agricultural Efficacy

In field trials, a formulation containing a pyrazole derivative demonstrated over 80% efficacy against common agricultural pests, significantly outperforming traditional pesticides while showing lower toxicity to beneficial insects . This supports the viability of developing eco-friendly pest management solutions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between hexahydrofuro[3,4-b]furan-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents/Oxidation State Biological Activity Key References
This compound Likely C₇H₁₀O₄ Saturated fused furan + COOH Limited data; primarily synthetic use
5-(Hydroxymethyl)furan-3-carboxylic acid C₆H₆O₄ Hydroxymethyl + COOH Fungal metabolite; misidentified as kojic acid
Naphtho[1,2-b]furan-3-carboxylic acid C₁₄H₁₀O₄ Naphthyl-fused + COOH Antifungal (EC₅₀: 0.38–0.91 mg/L)
(3R,3aR,6aR)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic acid C₇H₈O₅ Oxo group at C5 + COOH Synthetic intermediate; no reported bioactivity
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ Monocyclic + COOH Lower rigidity; used in polymer chemistry
Hexahydrofuro[2,3-c]pyran-3a-carboxylic acid C₈H₁₂O₄ Pyran-fused + COOH Distinct oxygen positioning; unstudied bioactivity

Structural and Functional Analysis

  • Substituent Effects : The presence of an oxo group in (3R,3aR,6aR)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic acid increases electrophilicity, making it reactive in synthetic pathways (e.g., Jones oxidation) . In contrast, naphtho[1,2-b]furan-3-carboxylic acid’s aromatic naphthyl group contributes to π-π interactions, explaining its potent antifungal activity .
  • Biological Relevance : While naphtho[1,2-b]furan-3-carboxylic acid exhibits strong antifungal properties (EC₅₀: 0.38–0.91 mg/L) , the target compound’s bioactivity is underexplored, highlighting a gap in current research.

Biological Activity

Hexahydrofuro[3,4-b]furan-3-carboxylic acid is a bicyclic compound recognized for its significant biological activity, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique fused furan and tetrahydrofuran ring structure. Its molecular formula is C₈H₈O₃, with a molecular weight of approximately 156.15 g/mol. The compound's stereochemistry contributes to its ability to interact selectively with biological targets, enhancing its pharmacological potential.

Biological Activity

1. Antiviral Properties:
this compound serves as an important intermediate in the synthesis of HIV protease inhibitors, such as darunavir. These inhibitors are crucial in antiretroviral therapy, effectively preventing viral replication by inhibiting the action of viral enzymes . The structural characteristics of this compound facilitate effective interactions with these enzymes while minimizing toxicity compared to other antiviral agents .

2. Anti-inflammatory Effects:
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. This expands its therapeutic applications beyond antiviral treatments to include potential use in managing inflammatory conditions .

3. Mechanism of Action:
The mechanism of action involves the compound's interaction with specific molecular targets. It acts as an acyl-acyl carrier protein thioesterase inhibitor, binding to the enzyme's active site and thus affecting fatty acid biosynthesis in target organisms .

Synthesis Methods

Various synthetic routes have been developed for this compound, emphasizing its versatility in pharmaceutical applications:

Method Description
Stereoselective Synthesis Involves substrate-controlled hydrogenation and Lewis acid-catalyzed reductions .
Enzymatic Resolution Utilizes enzymatic methods for obtaining optically pure forms from racemic mixtures .
Ozonolytic Cleavage Employs ozonolysis followed by reduction steps to synthesize the desired compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on HIV Protease Inhibition: A study demonstrated that derivatives of this compound were effective in inhibiting HIV protease activity, showcasing their potential in developing new antiviral therapies .
  • Anti-inflammatory Activity Assessment: Another research effort evaluated the anti-inflammatory effects of various derivatives and found promising results that warrant further investigation into their therapeutic use .
  • Molecular Docking Studies: Molecular docking studies revealed that this compound interacts favorably with key biological targets, suggesting mechanisms for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing Hexahydrofuro[3,4-b]furan-3-carboxylic acid with high stereochemical purity?

  • Methodological Answer : The synthesis requires multi-step organic reactions, including tandem Prins-pinacol rearrangements, to construct the bicyclic furan framework. Key considerations include:

  • Temperature and catalyst control : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates and ensure stereoselectivity .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions at the carboxylic acid moiety .
  • Purification : Employ chiral chromatography or crystallization to isolate the desired stereoisomer (e.g., (3S,3aR,6R,6aR)-configuration) .

Q. How can the structure and stereochemistry of this compound be unambiguously confirmed?

  • Methodological Answer : A combination of analytical techniques is essential:

  • NMR Spectroscopy : Use 2D NOESY or COSY to verify spatial proximity of protons in the fused bicyclic system .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice parameters .
  • Circular Dichroism (CD) : Correlate optical activity with known stereoisomers to confirm enantiomeric purity .

Advanced Research Questions

Q. How can tandem Prins-pinacol rearrangement reactions be optimized to improve yield in bicyclic furan synthesis?

  • Methodological Answer :

  • Mechanistic insights : The Prins reaction forms an oxocarbenium ion intermediate, which undergoes pinacol rearrangement via a 1,2-alkyl shift. Catalysts like SnCl₄ enhance intermediate stabilization .
  • Parameter optimization :
  • Solvent polarity : Use dichloromethane or toluene to balance ion stabilization and reactivity.
  • Temperature gradients : Stepwise heating (0°C → 40°C) minimizes side reactions .
  • Yield improvements : Post-reaction quenching with aqueous NaHCO₃ prevents acid-catalyzed decomposition.

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variable impacts .
  • Structural validation : Verify derivative purity via LC-MS and confirm functional group modifications using IR spectroscopy .
  • Target specificity : Use surface plasmon resonance (SPR) to quantify binding affinities for purported biological targets (e.g., enzymes or receptors) .

Q. What strategies are effective for studying interactions between this compound and biological targets?

  • Methodological Answer :

  • Fluorescence quenching assays : Monitor changes in protein fluorescence upon ligand binding to infer binding constants (Kd) .
  • Molecular docking : Use software like AutoDock to predict binding poses, guided by X-ray crystallographic data of target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

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